molecular formula C13H18Cl2N2O3S B275458 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

Katalognummer B275458
Molekulargewicht: 353.3 g/mol
InChI-Schlüssel: GPYSDVMDFYKFTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide, also known as DCPIB, is a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in cell volume regulation, and their dysfunction has been linked to a variety of diseases, including cancer, ischemia, and cystic fibrosis. DCPIB has been widely used in scientific research to study the physiological and pathological functions of VRACs.

Wirkmechanismus

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide inhibits VRACs by binding to a specific site on the channel protein. The binding of 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide to VRACs results in a conformational change of the channel protein, which prevents the flow of ions through the channel. This inhibition of VRACs leads to a decrease in cell volume regulatory capacity, which can have a variety of physiological and pathological consequences.
Biochemical and Physiological Effects:
2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of VRACs by 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to reduce cancer cell migration and invasion, prevent neuronal cell death, and reduce ischemic brain injury. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has also been shown to affect the immune system and the respiratory system.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in lab experiments is its selectivity for VRACs. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide does not affect other ion channels, which allows researchers to specifically study the role of VRACs in various cellular processes. Another advantage of 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its ability to penetrate cell membranes, which allows it to inhibit VRACs in both intracellular and extracellular compartments.
One limitation of using 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in lab experiments is its potential toxicity. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings. Another limitation of 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its relatively low potency compared to other VRAC inhibitors, which can make it less effective in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research involving 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide. One direction is to investigate the role of VRACs in other disease states, such as cystic fibrosis and cardiovascular disease. Another direction is to develop more potent and selective VRAC inhibitors, which could have therapeutic potential in a variety of disease states. Finally, further studies are needed to elucidate the molecular mechanisms underlying the physiological and pathological functions of VRACs.

Synthesemethoden

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide can be synthesized using a straightforward three-step procedure. The first step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine to yield the intermediate 2,5-dichloro-N-(3-(morpholin-4-yl)propyl)benzenesulfonamide. The second step involves the reaction of the intermediate with triethylamine to yield the final product, 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide. The third step involves purification of the product using column chromatography.

Wissenschaftliche Forschungsanwendungen

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been used extensively in scientific research to study the physiological and pathological functions of VRACs. VRACs are involved in a variety of cellular processes, including cell volume regulation, cell proliferation, and apoptosis. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been used to investigate the role of VRACs in cancer cell migration and invasion, neuronal cell death, and ischemic brain injury. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has also been used to study the effects of VRACs on the immune system and the respiratory system.

Eigenschaften

Produktname

2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

Molekularformel

C13H18Cl2N2O3S

Molekulargewicht

353.3 g/mol

IUPAC-Name

2,5-dichloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C13H18Cl2N2O3S/c14-11-2-3-12(15)13(10-11)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2

InChI-Schlüssel

GPYSDVMDFYKFTC-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Kanonische SMILES

C1COCCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.